Lipophilicity (LogP) Differentiation from 3-(Difluoromethoxy)benzoic Acid and 4-Methoxybenzoic Acid
The target compound exhibits a calculated LogP of 1.99, which is significantly lower than that of 3-(difluoromethoxy)benzoic acid (LogP 2.47) and substantially higher than that of 4-methoxybenzoic acid (LogP 1.47) [1][2][3]. This intermediate lipophilicity arises from the balanced contribution of the difluoromethoxy and methoxy substituents, placing it in a distinct partition coefficient range that affects chromatographic retention and membrane permeability [4].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP 1.99 |
| Comparator Or Baseline | 3-(Difluoromethoxy)benzoic acid (LogP 2.47) and 4-Methoxybenzoic acid (LogP 1.47) |
| Quantified Difference | -0.48 vs. 3-(difluoromethoxy)benzoic acid; +0.52 vs. 4-methoxybenzoic acid |
| Conditions | Calculated LogP values from ALOGPS 2.1 and ChemSrc predictions |
Why This Matters
This specific LogP window ensures predictable reversed-phase HPLC retention and consistent extraction behavior, reducing method development time in analytical and preparative workflows.
- [1] ChemSrc. 3-(Difluoromethoxy)-4-methoxybenzoic acid. CAS 162401-65-2. LogP 1.99480. View Source
- [2] Chembase. 3-(Difluoromethoxy)benzoic acid. CAS 4837-19-8. LogP 2.47. View Source
- [3] Chembase. 4-Methoxybenzoic acid. CAS 100-09-4. LogP 1.47. View Source
- [4] Molbase. 3-(Difluoromethoxy)-4-methoxybenzoic acid. LogP 1.9948. View Source
